Bis(2-butoxyethyl) isodecyl phosphite

Description

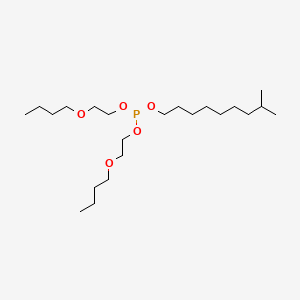

Bis(2-butoxyethyl) isodecyl phosphite is an organophosphite compound characterized by a phosphite core (P(O)₃) substituted with one isodecyl (C₁₀H₂₁) group and two 2-butoxyethyl (C₄H₉OCH₂CH₂) groups. This structure confers unique physicochemical properties, including hydrophobicity and hydrolytic instability, making it suitable for applications such as polymer stabilization, lubricant additives, and antioxidants.

Properties

CAS No. |

93843-25-5 |

|---|---|

Molecular Formula |

C22H47O5P |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

bis(2-butoxyethyl) 8-methylnonyl phosphite |

InChI |

InChI=1S/C22H47O5P/c1-5-7-15-23-18-20-26-28(27-21-19-24-16-8-6-2)25-17-13-11-9-10-12-14-22(3)4/h22H,5-21H2,1-4H3 |

InChI Key |

GWCPZKURSNTMCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOP(OCCCCCCCC(C)C)OCCOCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-butoxyethyl) isodecyl phosphite typically involves the reaction of isodecyl alcohol with phosphorus trichloride , followed by the addition of 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: : Bis(2-butoxyethyl) isodecyl phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphates and phosphonates .

Scientific Research Applications

Chemistry: : In chemistry, bis(2-butoxyethyl) isodecyl phosphite is used as a stabilizer for polymers, preventing degradation during processing and extending the lifespan of the materials .

Biology and Medicine:

Industry: : Industrially, this compound is used in the production of plastics, coatings, and adhesives. Its antioxidant properties help in maintaining the quality and durability of these products .

Mechanism of Action

Mechanism: : Bis(2-butoxyethyl) isodecyl phosphite functions as an antioxidant by decomposing hydroperoxides, which are harmful by-products of oxidation. This decomposition prevents the degradation of polymers and other materials .

Molecular Targets and Pathways: : The compound interacts with hydroperoxides, breaking them down into less harmful substances. This action helps in stabilizing the materials and preventing oxidative damage .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Phosphites vary in substituent groups (alkyl, aryl, or mixed), influencing their molecular weight, solubility, and reactivity. Below is a comparison of key compounds:

| Compound Name | Molecular Formula | Substituent Groups | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Bis(2-butoxyethyl) isodecyl phosphite | Not explicitly provided¹ | 1 isodecyl, 2 2-butoxyethyl | Not available | ~500 (estimated) |

| Triisodecyl phosphite | C₃₀H₆₃O₃P | 3 isodecyl | Not provided | 502.8 |

| Diphenyl isodecyl phosphite | C₂₂H₃₁O₃P | 2 phenyl, 1 isodecyl | 26544-23-0 | 374.5 |

| Phenyl diisodecyl phosphite | C₂₈H₅₁O₃P | 1 phenyl, 2 isodecyl | 25550-98-5 | 466.7 |

| Tris(2-butoxyethyl) phosphite² | C₁₈H₃₉O₆P | 3 2-butoxyethyl | Not available | 382.5 |

¹Inferred from naming conventions.

²Mentioned in a synthesis patent ().

Key Observations :

- Hydrophobicity : Longer alkyl/alkoxy chains (e.g., isodecyl, 2-butoxyethyl) enhance hydrophobicity, limiting water solubility and slowing hydrolysis compared to smaller substituents like ethyl .

Hydrolytic Stability

Hydrolysis half-lives (t₁/₂) at pH 7 and 23°C:

| Compound Name | Hydrolysis t₁/₂ | Notes |

|---|---|---|

| Triisodecyl phosphite (TDP) | 17 hours | Moderately unstable |

| Triphenyl phosphite (TPPi) | 0.5 hours | Rapid hydrolysis due to aryl groups |

| Tris(2,4-di-t-butylphenyl) phosphite | Stable | High steric hindrance prevents hydrolysis |

| This compound³ | ~10–20 hours (estimated) | Alkoxy groups may delay hydrolysis compared to phenyl |

³Estimated based on structural analogs ().

Mechanistic Insight :

- Aryl-substituted phosphites (e.g., diphenyl isodecyl phosphite) hydrolyze faster due to electron-withdrawing effects of phenyl groups, which polarize the P–O bond. Alkoxy substituents (e.g., 2-butoxyethyl) provide steric protection, slowing hydrolysis .

Polymer Stabilization

- This compound : Likely functions as a secondary antioxidant, scavenging peroxy radicals and decomposing hydroperoxides in polymers.

- Diphenyl isodecyl phosphite (WESTON™ DPDP) : Used in polyvinyl chloride (PVC) and polyolefins for thermal stabilization. Its mixed aryl-alkyl structure balances cost and efficacy .

- Triisodecyl phosphite : Employed in lubricants and adhesives due to its high thermal stability (up to 200°C) .

Biotechnology

- Diphenyl isodecyl phosphite : Used in fermentation processes to reduce impurities in cephalosporin production, leveraging its moderate hydrolytic stability .

Biological Activity

Bis(2-butoxyethyl) isodecyl phosphite (BIDP) is a compound belonging to the class of organophosphate esters, which are widely used as flame retardants and plasticizers. Understanding its biological activity is crucial due to its potential impacts on human health and the environment. This article reviews various studies and findings regarding the biological effects of BIDP, focusing on its toxicity, neurodevelopmental effects, and regulatory considerations.

BIDP is a phosphite ester that can be used in various applications, including as a plasticizer in polymers and as a flame retardant. Its chemical structure allows it to interact with biological systems, raising concerns about its safety profile.

Toxicological Studies

-

Neurodevelopmental Toxicity :

- A study assessed the neurodevelopmental toxicity of various organophosphate flame retardants, including BIDP. The research found that exposure to these compounds could disrupt neurodevelopmental processes in vitro. Specifically, it highlighted that certain organophosphates could affect oligodendrocyte differentiation, which is critical for proper neural function .

- Cellular Effects :

- Gene Expression Changes :

Case Studies

- Case Study on Flame Retardants : A comprehensive evaluation of several flame retardants, including BIDP, revealed varying levels of neurodevelopmental hazards when tested using a human cell-based developmental neurotoxicity battery. The study suggested that while individual compounds might pose low risks at specific concentrations, cumulative exposure from mixtures could lead to significant health concerns .

Regulatory Considerations

The Canadian government has proposed regulatory actions for several organophosphate esters, including BIDP, due to their classification as harmful substances based on existing data. The risk management scope indicates that these substances may induce neurobehavioral and developmental effects in biota .

Data Summary

Q & A

Basic: What experimental precautions are critical when handling bis(2-butoxyethyl) isodecyl phosphite in laboratory settings?

Answer:

When handling this compound, researchers must adhere to strict safety protocols:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid prolonged storage, as degradation may increase hazards .

- Waste Disposal : Collect waste separately and dispose via certified hazardous waste facilities to avoid environmental release .

Basic: How can reverse-phase HPLC be optimized to assess the purity of this compound?

Answer:

- Column Selection : Use C18 columns with 3–5 µm particle size for high resolution.

- Mobile Phase : Acetonitrile/water (80:20 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.

- Detection : UV detection at 210 nm (for phosphite absorption) with a flow rate of 1.0 mL/min .

- Validation : Compare retention times with analytical standards and validate using spike-recovery tests.

Advanced: What factors influence the hydrolysis kinetics of this compound, and how can they be experimentally controlled?

Answer:

Hydrolysis rates depend on:

- pH : Acidic/basic conditions accelerate hydrolysis. Maintain neutral pH (7.0) during stability studies using phosphate buffers .

- Temperature : Elevated temperatures reduce half-life. For controlled degradation studies, use water baths at 25°C ± 0.5°C .

- Solvent Composition : Hydrophobic solvents (e.g., toluene) slow hydrolysis. Monitor via <sup>31</sup>P NMR to track phosphite → phosphate conversion .

Advanced: How can researchers design ecotoxicological assays to evaluate the environmental impact of this compound?

Answer:

- Test Organisms : Use Daphnia magna (acute toxicity) and Pseudokirchneriella subcapitata (algae growth inhibition) per OECD guidelines.

- Exposure Design : Prepare aqueous solutions (0.1–100 mg/L) with sonication to enhance solubility. Include controls with non-phosphite stabilizers for comparison .

- Endpoints : Measure LC50 (48h for Daphnia) and EC50 (72h for algae). Use GC-MS to confirm compound stability during assays .

Advanced: What mechanistic insights explain the antioxidant efficacy of this compound in polymer matrices?

Answer:

- Radical Scavenging : The phosphite donates protons to peroxides (ROO•), forming stable phosphate esters and interrupting oxidation chains. Confirm via electron paramagnetic resonance (EPR) .

- Synergistic Effects : Combine with phenolic antioxidants (e.g., Irganox 1010) to enhance stabilization. Use FTIR to track carbonyl index reduction in accelerated aging tests .

- Hydrolysis Impact : Rapid hydrolysis in humid environments reduces efficacy. Compare with hydrolytically stable analogs (e.g., tris(2,4-di-tert-butylphenyl) phosphite) .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in amber glass vials to limit thermal/photo degradation.

- Moisture Control : Use desiccants (e.g., silica gel) and seal containers under argon .

- Stability Monitoring : Conduct monthly HPLC assays to detect hydrolysis products (e.g., phosphate esters) .

Advanced: How can researchers resolve contradictions in reported hydrolysis half-lives of structurally similar phosphites?

Answer:

- Variable Reproducibility : Standardize experimental conditions (pH, ionic strength, temperature) across studies.

- Analytical Validation : Use <sup>31</sup>P NMR to quantify hydrolysis products instead of indirect methods (e.g., titration) .

- Meta-Analysis : Compare data across homologs (e.g., triisodecyl vs. triisotridecyl phosphite) to identify substituent effects on reactivity .

Advanced: What experimental approaches are suitable for identifying degradation products of this compound in environmental matrices?

Answer:

- Sample Preparation : Extract degradation products from water/soil using solid-phase extraction (C18 cartridges).

- Analytical Tools :

- Degradation Pathways : Propose pathways using computational tools (e.g., ACD/Percepta) to predict hydrolysis intermediates .

Basic: How does the structure of this compound influence its solubility and reactivity in polymer blends?

Answer:

- Hydrophobicity : The long alkyl chains (isodecyl, butoxyethyl) enhance compatibility with non-polar polymers (e.g., polyethylene) but reduce water solubility (<1 mg/L) .

- Steric Effects : Bulky substituents slow hydrolysis but may reduce antioxidant efficacy. Compare with less hindered analogs (e.g., triphenyl phosphite) in accelerated aging tests .

Advanced: How can structure-activity relationship (SAR) studies guide the design of improved phosphite stabilizers?

Answer:

- Substituent Variation : Synthesize analogs with tert-butyl (electron-donating) or electron-withdrawing groups. Test hydrolysis rates and antioxidant efficacy .

- Computational Modeling : Use DFT calculations to correlate substituent effects with HOMO-LUMO gaps and radical scavenging capacity .

- Biological Testing : Screen analogs for reduced ecotoxicity using in silico tools (e.g., ECOSAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.